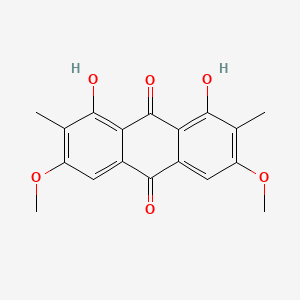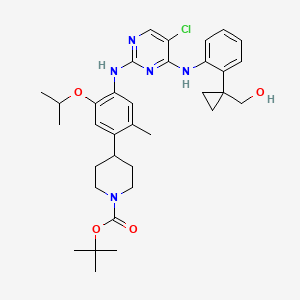
Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine moiety, and several functional groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropyl Phenylamine Intermediate: This step involves the reaction of cyclopropylamine with a suitable phenyl derivative under controlled conditions to form the cyclopropyl phenylamine intermediate.
Synthesis of the Pyrimidine Derivative: The intermediate is then reacted with a chlorinated pyrimidine derivative to form the pyrimidine moiety.
Coupling with Piperidine: The pyrimidine intermediate is coupled with a piperidine derivative, which is then protected with a tert-butyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound could be used to study the interactions of piperidine and pyrimidine derivatives with biological targets. It may serve as a lead compound for the development of new drugs or biochemical probes.
Medicine
Potential medical applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests it could interact with various biological pathways, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-methoxy-2-methylphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-ethoxy-2-methylphenyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate lies in its specific combination of functional groups and structural features. The presence of the isopropoxy group, along with the piperidine and pyrimidine moieties, provides a distinct chemical profile that can lead to unique interactions and applications compared to similar compounds.
Properties
Molecular Formula |
C34H44ClN5O4 |
|---|---|
Molecular Weight |
622.2 g/mol |
IUPAC Name |
tert-butyl 4-[4-[[5-chloro-4-[2-[1-(hydroxymethyl)cyclopropyl]anilino]pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C34H44ClN5O4/c1-21(2)43-29-18-24(23-11-15-40(16-12-23)32(42)44-33(4,5)6)22(3)17-28(29)38-31-36-19-26(35)30(39-31)37-27-10-8-7-9-25(27)34(20-41)13-14-34/h7-10,17-19,21,23,41H,11-16,20H2,1-6H3,(H2,36,37,38,39) |
InChI Key |
MMHUQQBXZFDFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4C5(CC5)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)
![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)
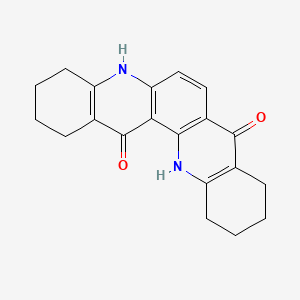


![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
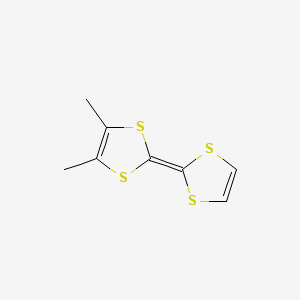
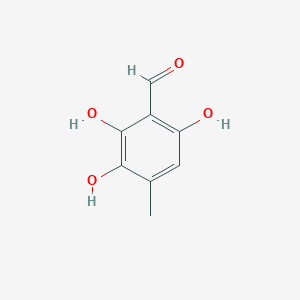

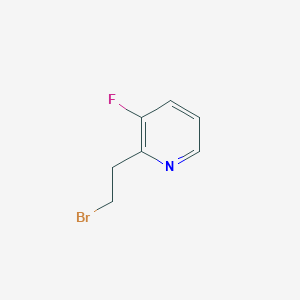
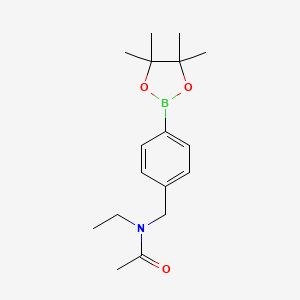

![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
